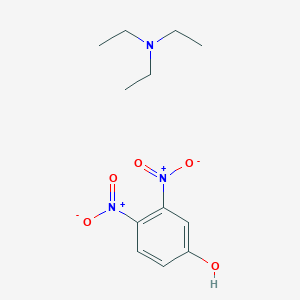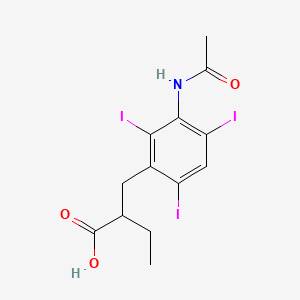
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is an organic compound containing iodine. It is known for its use as an iodinated radiocontrast agent. its clinical use has been withdrawn due to its exceptionally long half-life in the body, attributed to its high-affinity binding to human serum albumin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid involves several steps:
Starting Materials: The synthesis begins with m-hydroxybenzaldehyde, fused sodium propionate, and butyric anhydride.
Reaction Conditions: The mixture is stirred and refluxed while heating.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as described above, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Halogen substitution reactions are common due to the presence of iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its high-affinity binding to human serum albumin. This binding prolongs its half-life in the body, making it effective as a radiocontrast agent. The molecular targets include serum albumin, and the pathways involved are related to the transport and binding of iodine-containing compounds .
Comparaison Avec Des Composés Similaires
- Iophenoxic acid
- Teridax
- Triiodoethionic acid
Comparison: 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is unique due to its high iodine content and strong binding affinity to human serum albumin. This distinguishes it from other similar compounds, which may have different binding affinities and iodine contents .
Propriétés
Numéro CAS |
51374-99-3 |
|---|---|
Formule moléculaire |
C13H14I3NO3 |
Poids moléculaire |
612.97 g/mol |
Nom IUPAC |
2-[(3-acetamido-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-7(13(19)20)4-8-9(14)5-10(15)12(11(8)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
VIWQRTRTPHAESA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


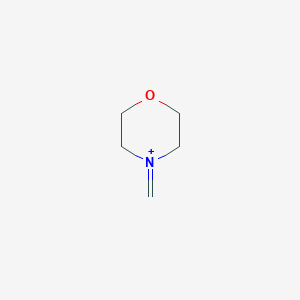
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
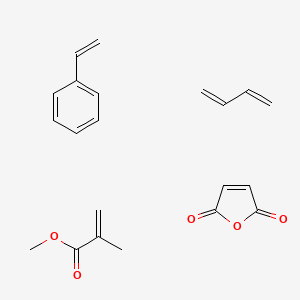


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
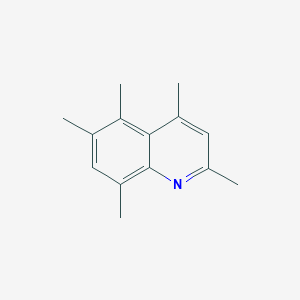

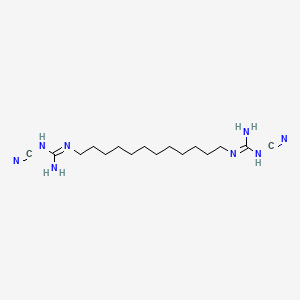
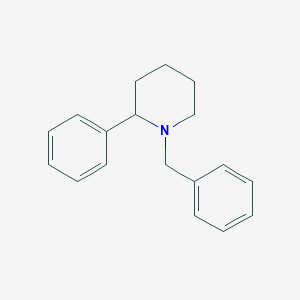
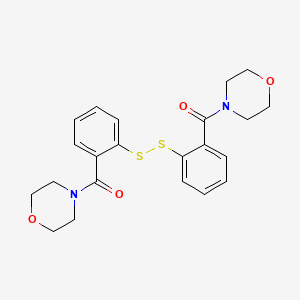
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
